molecular formula C16H30N2 B3851575 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane

Cat. No.: B3851575
M. Wt: 250.42 g/mol
InChI Key: TUUPORDGRGUJEH-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes a diazepane ring substituted with a dimethylocta-dienyl group

Preparation Methods

The synthesis of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the diazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The dimethylocta-dienyl group can be introduced through a series of reactions, including alkylation and subsequent functional group modifications. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

    Medicine: Preliminary studies suggest that this compound may exhibit pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes, where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

When compared to similar compounds, such as other diazepane derivatives or dimethylocta-dienyl substituted molecules, 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane stands out due to its unique combination of functional groups. Similar compounds include:

    1,4-Diazepane: Lacks the dimethylocta-dienyl substitution, resulting in different chemical properties and reactivity.

    Geraniol: Contains the dimethylocta-dienyl group but lacks the diazepane ring, leading to different biological activities.

This uniqueness makes this compound a valuable compound for further research and development.

Properties

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2/c1-15(2)7-5-8-16(3)9-12-18-11-6-10-17(4)13-14-18/h7,9H,5-6,8,10-14H2,1-4H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUPORDGRGUJEH-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCN1CCCN(CC1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CN1CCCN(CC1)C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.